molecular formula C19H34O2 B14593302 5-Tridecylcyclohexane-1,3-dione CAS No. 61621-61-2

5-Tridecylcyclohexane-1,3-dione

Cat. No.: B14593302
CAS No.: 61621-61-2
M. Wt: 294.5 g/mol
InChI Key: ZEQNFEZLWKZJJQ-UHFFFAOYSA-N
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Description

5-Tridecylcyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones. This compound is characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions and a tridecyl chain attached to the 5 position. Cyclohexanediones are known for their diverse chemical reactivity and applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide . This is followed by a Claisen condensation, a base-catalyzed cyclization, and subsequent hydrolysis and decarboxylation to yield the desired dione .

Industrial Production Methods: Industrial production of cyclohexane-1,3-dione derivatives often involves the use of simple reagents and convenient methods. For instance, the use of dimethyl amino pyridine (DMAP) instead of cyanide reagents can facilitate the rearrangement of enol esters to the final triketone molecule . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Tridecylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tridecyl chain or other substituents can be replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Tridecylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tridecylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, triketone herbicides, which are structurally related to cyclohexanediones, inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . This enzyme is crucial for the breakdown of the amino acid tyrosine, leading to the disruption of essential metabolic processes in plants.

Comparison with Similar Compounds

Uniqueness: 5-Tridecylcyclohexane-1,3-dione is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties

Properties

CAS No.

61621-61-2

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

5-tridecylcyclohexane-1,3-dione

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h17H,2-16H2,1H3

InChI Key

ZEQNFEZLWKZJJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CC(=O)CC(=O)C1

Origin of Product

United States

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